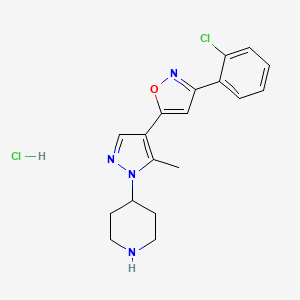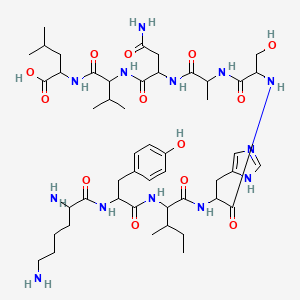
(R)-N-((1-((4-chlorophenyl)amino)-1-oxopropan-2-yl)oxy)-3,5-bis(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The Rho family of small GTPases plays a crucial role in cancer metastasis. Up-regulation of RhoA or RhoC has been associated with poor clinical outcomes.
- Specifically, ®-CCG-1423 blocks signaling through myocardin-related transcription factor A (MRTF-A) and serum response factor (SRF) .
- The compound’s impact on the actin cytoskeleton is essential for multiple cellular processes central to tumor growth and metastasis.
®-CCG-1423: is a stereoisomer of . It belongs to the class of Rho inhibitors.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for ®-CCG-1423 are not widely documented.
- it’s worth noting that CCG-1423 (the parent compound) has been studied for its inhibitory effects on Rho/SRF pathway-related events .
Chemical Reactions Analysis
- Common reagents and conditions for these reactions remain undisclosed.
- The major products formed from these reactions are not explicitly reported.
®-CCG-1423: likely undergoes various reactions, including oxidation, reduction, and substitution.
Scientific Research Applications
Chemistry: Investigating its interactions with RhoA and SRF.
Biology: Understanding its impact on cellular processes and gene expression.
Medicine: Exploring its potential as a cancer therapeutic agent.
Industry: Assessing its use in drug development.
Mechanism of Action
- Molecular targets involve the RhoA pathway, which plays a critical role in cancer progression .
®-CCG-1423: exerts its effects by inhibiting MRTF-A-dependent cellular events, including SRF-mediated gene expression and cell migration.
Comparison with Similar Compounds
- Similar compounds include CCG-1423 (the non-stereoisomeric form) and other Rho inhibitors.
®-CCG-1423: is unique due to its stereoisomeric nature.
Properties
Molecular Formula |
C18H13ClF6N2O3 |
|---|---|
Molecular Weight |
454.7 g/mol |
IUPAC Name |
N-[(2R)-1-(4-chloroanilino)-1-oxopropan-2-yl]oxy-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C18H13ClF6N2O3/c1-9(15(28)26-14-4-2-13(19)3-5-14)30-27-16(29)10-6-11(17(20,21)22)8-12(7-10)18(23,24)25/h2-9H,1H3,(H,26,28)(H,27,29)/t9-/m1/s1 |
InChI Key |
DSMXVSGJIDFLKP-SECBINFHSA-N |
Isomeric SMILES |
C[C@H](C(=O)NC1=CC=C(C=C1)Cl)ONC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)Cl)ONC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Appearance |
Assay:≥98%A crystalline solid |
Synonyms |
(R)-N-((1-((4-chlorophenyl)amino)-1-oxopropan-2-yl)oxy)-3,5-bis(trifluoromethyl)benzamide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole;dihydrochloride](/img/structure/B1150315.png)


